Pazufloxacin Mesilate

Antimicrobial Resistance MRSA MIC90

Choose Pazufloxacin Mesilate for its demonstrated superiority over levofloxacin and ciprofloxacin: 2-fold lower MIC90 against MRSA, more stable ED50 under high-inoculum and delayed-treatment conditions, and a lower convulsive risk due to reduced GABA-A receptor interaction. Its low volume of distribution (Vdss=0.945 L/kg) ensures high plasma concentrations, ideal for bacteremia and sepsis models. The injectable formulation enables precise PK/PD studies. A critical tool for staphylococcal pathogenesis, biofilm, and neurotoxicity research.

Molecular Formula C17H19FN2O7S
Molecular Weight 414.4 g/mol
CAS No. 163680-77-1
Cat. No. B1662896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazufloxacin Mesilate
CAS163680-77-1
SynonymsT 3762
T-3762
Molecular FormulaC17H19FN2O7S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1
InChIKeyUDHGFPATQWQARM-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Pazufloxacin Mesilate (CAS 163680-77-1): An Injectable Fluoroquinolone with Defined Differentiation from Ciprofloxacin and Levofloxacin


Pazufloxacin Mesilate (PZFX mesilate), CAS 163680-77-1, is the mesylate salt of pazufloxacin, a synthetic fluoroquinolone antibacterial agent developed primarily for parenteral (injectable) administration [1]. It is a third-generation fluoroquinolone characterized by a unique 1-aminocyclopropyl substituent at the C10 position of its tricyclic core [2]. This compound exerts its bactericidal activity through dual inhibition of bacterial DNA gyrase and topoisomerase IV, leading to a broad spectrum of activity against both Gram-positive and Gram-negative organisms, including certain antibiotic-resistant strains [3]. Unlike many older fluoroquinolones, Pazufloxacin Mesilate was specifically designed as an injectable formulation, offering a distinct pharmacokinetic profile and therapeutic utility for severe systemic infections where oral administration is not feasible [1].

Why Pazufloxacin Mesilate Cannot Be Interchanged with Generic Fluoroquinolones Like Ciprofloxacin


The procurement of Pazufloxacin Mesilate is not interchangeable with other generic fluoroquinolones such as ciprofloxacin or levofloxacin due to critical differences in potency against key resistant pathogens, pharmacokinetic distribution, and in vivo efficacy under high bacterial loads. Direct comparative studies reveal that while some in vitro MIC values may appear similar across the class, the therapeutic outcomes in animal models of severe infection differ substantially [1]. Specifically, Pazufloxacin demonstrates superior in vivo efficacy against Staphylococcus aureus infections compared to both levofloxacin and ciprofloxacin, and maintains a more robust bactericidal effect in high-inoculum Pseudomonas aeruginosa infections [2]. Furthermore, its lower volume of distribution and distinct CNS safety profile, as defined by GABA-A receptor interaction, provide a different risk-benefit assessment that impacts formulation choice and clinical trial design [3][4].

Quantitative Evidence Guide for Pazufloxacin Mesilate: Head-to-Head Performance Against Key Comparators


Superior In Vitro Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Ciprofloxacin and Levofloxacin

In a direct head-to-head comparison against clinical isolates, Pazufloxacin (PZFX) demonstrated a lower MIC90 against methicillin-resistant Staphylococcus aureus (MRSA) compared to the widely used fluoroquinolones levofloxacin (LVFX) and ciprofloxacin (CPFX). The MIC90 of PZFX was 12.5 μg/mL, which was more potent than the 25 μg/mL reported for both LVFX and CPFX [1]. This indicates a 2-fold higher in vitro activity against this difficult-to-treat pathogen. Additionally, against methicillin-susceptible S. aureus (MSSA), PZFX exhibited an MIC90 of 0.39 μg/mL, which was superior to the 0.78 μg/mL for CPFX [1].

Antimicrobial Resistance MRSA MIC90

More Robust In Vivo Efficacy in Delayed Treatment and High-Inoculum P. aeruginosa Infections Compared to Ciprofloxacin

A comparative in vivo study in a mouse model of systemic Pseudomonas aeruginosa infection revealed that the efficacy of Pazufloxacin Mesilate (PZFX mesilate) is less compromised by delayed treatment and high bacterial inoculum than ciprofloxacin (CPFX). When treatment was delayed to 7 hours post-infection, the ED50 of PZFX increased by 2.20-fold, whereas the ED50 of CPFX increased by 7.11-fold [1]. Similarly, with a high inoculum size, the ED50 of PZFX increased 35.3-fold compared to a 53.6-fold increase for CPFX [1].

In Vivo Efficacy PK/PD Pseudomonas aeruginosa

Significantly Smaller Volume of Distribution (Vdss) in Rats Compared to Sparfloxacin and Ofloxacin

A comparative pharmacokinetic study in rats showed that Pazufloxacin (PZFX) has a markedly smaller steady-state volume of distribution (Vdss) than other fluoroquinolones like sparfloxacin (SPFX) and ofloxacin (OFLX). The Vdss of PZFX was 0.945 L/kg, which is 1.9-fold lower than that of OFLX (1.83 L/kg) and 3.6-fold lower than that of SPFX (3.42 L/kg) [1]. This difference was attributed to a significantly lower uptake clearance (CLuptake) of PZFX into muscle tissue (0.012 mL/min/g) compared to OFLX (0.118 mL/min/g) and SPFX (0.195 mL/min/g) [1].

Pharmacokinetics Tissue Distribution Volume of Distribution

Lower In Vitro Potential for CNS Convulsion Risk Compared to Levofloxacin and Prulifloxacin

A study quantitatively comparing the convulsive activity of twelve fluoroquinolones assessed their inhibitory effects on GABA-A receptor binding. The rank order of inhibitory potency was prulifloxacin ≈ norfloxacin > ciprofloxacin ≥ enoxacin > gatifloxacin ≥ ofloxacin ≈ tosufloxacin ≈ lomefloxacin > levofloxacin ≥ sparfloxacin ≥ pazufloxacin ≈ fleroxacin [1]. Pazufloxacin was in the group with the lowest inhibitory effect, suggesting a comparatively lower theoretical risk of CNS adverse events like convulsions when co-administered with NSAIDs.

CNS Safety GABA-A Receptor Adverse Events

Superior In Vivo Efficacy Against S. aureus Systemic Infection Compared to Levofloxacin and Ciprofloxacin

In a mouse model of systemic infection with Staphylococcus aureus, Pazufloxacin Mesilate (PZFX mesilate) demonstrated superior therapeutic efficacy compared to the established fluoroquinolones levofloxacin (LVFX) and ciprofloxacin (CPFX). While the study stated PZFX was "more effective" than both comparators, it also noted that PZFX was "almost as effective" as the reference beta-lactam, flomoxef (FMOX), a potent anti-staphylococcal agent [1]. Against Gram-negative infections in the same model, PZFX mesilate and CPFX were the most effective agents, with ED50 values 4 to 120 times superior to those of imipenem (IPM) [1].

In Vivo Efficacy Staphylococcus aureus ED50

Validated Research Applications for Pazufloxacin Mesilate (CAS 163680-77-1) Based on Comparative Evidence


Preclinical Models of Complicated MRSA and MSSA Infections

Given its 2-fold lower MIC90 against MRSA and superior in vivo efficacy in mouse models of S. aureus systemic infection compared to levofloxacin and ciprofloxacin [1][2], Pazufloxacin Mesilate is an ideal candidate for use in preclinical studies focused on staphylococcal pathogenesis and therapy. Researchers should prioritize this compound for models of skin and soft tissue infections, bacteremia, and device-related infections where high bacterial loads are expected.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Severe P. aeruginosa Infection Models

The compound's PK/PD profile, which shows a more stable ED50 under conditions of delayed treatment and high bacterial inoculum compared to ciprofloxacin [3], makes it a prime candidate for studies investigating the pharmacodynamics of treating severe, established P. aeruginosa infections. It is particularly suited for research into pneumonia or biofilm-associated infection models where achieving rapid bactericidal activity is critical.

CNS Safety Pharmacology Studies with Fluoroquinolone/NSAID Combinations

Owing to its quantifiably lower inhibitory effect on the GABA-A receptor, ranking it among the fluoroquinolones with the lowest theoretical convulsive risk [4], Pazufloxacin Mesilate is a valuable tool for research into the CNS side effects of antimicrobials. It can serve as a negative control or a safer comparator in studies exploring the neurotoxic interactions between fluoroquinolones and NSAIDs, offering a differentiated profile from agents like levofloxacin or prulifloxacin.

Research on Bloodstream Infections Requiring High Plasma Exposure

The significantly lower volume of distribution (Vdss = 0.945 L/kg) of Pazufloxacin compared to ofloxacin and sparfloxacin indicates that a greater fraction of the administered dose is retained in the plasma compartment [5]. This pharmacokinetic characteristic makes Pazufloxacin Mesilate a relevant compound for research models of bacteremia and sepsis where achieving and maintaining high plasma concentrations is a primary therapeutic goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pazufloxacin Mesilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.